molecular formula C12H14O5 B594828 Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate CAS No. 1225553-37-6

Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate

Cat. No.: B594828
CAS No.: 1225553-37-6
M. Wt: 238.239
InChI Key: WLSWSBDPGZVKSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a methoxy group attached to the aromatic ring, which contributes to its unique chemical properties. It is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate typically involves the esterification of 3-(2,5-dimethoxyphenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or other strong bases can facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It serves as a precursor in the development of pharmaceutical agents.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate
  • Methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate
  • Methyl 3-(2,5-dimethoxyphenyl)-2-oxopropanoate

Uniqueness

Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate is unique due to the specific positioning of the methoxy groups on the aromatic ring, which influences its chemical reactivity and biological activity. This distinct structure allows for selective interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-15-8-4-5-11(16-2)9(6-8)10(13)7-12(14)17-3/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSWSBDPGZVKSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10724407
Record name Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225553-37-6
Record name Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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